molecular formula C16H9Cl3O3S B2822564 Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate CAS No. 2060917-99-7

Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No.: B2822564
CAS No.: 2060917-99-7
M. Wt: 387.66
InChI Key: RVGZAGQJBZPLKP-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H9Cl3O3S and its molecular weight is 387.66. The purity is usually 95%.
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Scientific Research Applications

Protein Interaction and Fluorescence Probes

  • Protein Binding and Fluorescence Enhancement : 1-Anilino-8-naphthalene sulfonate (ANS) binds specifically to apomyoglobin and apohemoglobin, enhancing fluorescence and indicating non-polar site binding, which suggests applications in studying protein structures and interactions (Stryer, 1965).

Environmental Science and Biodegradation

  • Anaerobic Reduction and Aerobic Autoxidation : Studies on the autoxidation reactions of sulfonated naphthalene derivatives highlight their environmental persistence and behavior under aerobic conditions, which is crucial for understanding the fate of azo dyes and related compounds in the environment (Kudlich et al., 1999).

Geothermal Tracing

  • Geothermal Reservoir Tracing : Polyaromatic sulfonates, including naphthalene sulfonates, have been tested as tracers in geothermal reservoirs, proving their suitability for use in high-temperature reservoirs up to 350 °C (Rose et al., 2001).

Organic Chemistry and Catalysis

  • Formation of Functionalized Naphthalenones : A study demonstrates the use of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds to produce functionalized naphthalenones, indicating applications in synthetic organic chemistry and materials science (Chen et al., 2019).

Properties

IUPAC Name

naphthalen-1-yl 2,4,5-trichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3O3S/c17-12-8-14(19)16(9-13(12)18)23(20,21)22-15-7-3-5-10-4-1-2-6-11(10)15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGZAGQJBZPLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.